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Compound of Interest

Compound Name:
(R)-tert-Butyl azepan-3-

ylcarbamate

Cat. No.: B595382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (R)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate in the

development of novel therapeutics.

Core Molecular Data
(R)-tert-Butyl azepan-3-ylcarbamate is a carbamate-protected form of (R)-3-aminoazepane.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis,

particularly in peptide synthesis and the construction of complex nitrogen-containing molecules

for pharmaceutical applications.

Property Value

Molecular Formula C₁₁H₂₂N₂O₂[1]

Molecular Weight 214.30 g/mol [1]

CAS Number 1354351-56-6[1]

Appearance White to off-white solid

Chirality (R)-enantiomer
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Experimental Protocols
The synthesis of enantiomerically pure (R)-tert-Butyl azepan-3-ylcarbamate is crucial for its

use in stereospecific drug synthesis. A common and efficient method involves a two-step

process starting from the readily available chiral precursor, D-lysine.[2][3]

Synthesis from D-Lysine
This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-

enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-

protected 3-aminolactam, followed by its conversion to an imido ester and subsequent

hydrogenation.[2][3]

Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-

aminolactam)

Boc Protection of D-Lysine: D-lysine is first protected at the α-amino group with a tert-

butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl

dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed

solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C).

[4][5][6]

Cyclization to Lactam: The Nα-Boc-protected D-lysine is then induced to cyclize to form the

corresponding seven-membered lactam ring. This intramolecular condensation is often

facilitated by activating the carboxylic acid group, for example, by converting it to an active

ester.

Step 2: Reduction of the Lactam to (R)-tert-Butyl azepan-3-ylcarbamate

O-Alkylation to Imido Ester: The N-Boc-protected 3-aminolactam is converted to its

corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.

Hydrogenation: The resulting imido ester is then hydrogenated to yield the final product, (R)-
tert-Butyl azepan-3-ylcarbamate. This reduction is carried out under mild conditions (e.g., 5

bar H₂, room temperature) using a standard hydrogenation catalyst such as 5% Platinum on

carbon (Pt/C).[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1526-7657
https://www.researchgate.net/publication/352304922_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1526-7657
https://www.researchgate.net/publication/352304922_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
https://patents.google.com/patent/WO2001027074A1/en
https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1526-7657
https://www.researchgate.net/publication/352304922_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development
(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial building block in the synthesis of

several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor

antagonists.[7]

Role as an Intermediate in IRAK4 Inhibitor Synthesis
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling

pathways and a promising target for the treatment of certain cancers and autoimmune

diseases.[8][9] (R)-tert-Butyl azepan-3-ylcarbamate provides the chiral azepane core, which

is a common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is

depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.researchgate.net/publication/389779849_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812674/
https://pubmed.ncbi.nlm.nih.gov/37163947/
https://www.benchchem.com/product/b595382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-tert-Butyl
azepan-3-ylcarbamate

Deprotection
(e.g., TFA) (R)-3-Aminoazepane Coupling with

Core Scaffold
IRAK4 Inhibitor

Precursor
Further

Functionalization
Final IRAK4

Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orexin Receptor
(Target Identification)

Lead Generation
(HTS, Fragment Screening)

Lead Optimization
(SAR Studies)

Key Intermediate Synthesis
((R)-tert-Butyl azepan-3-ylcarbamate)

Synthesis of Final
Antagonist Candidate

Preclinical Testing
(In vitro & In vivo)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b595382?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b595382?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37036052/
https://pubmed.ncbi.nlm.nih.gov/37036052/
https://pubmed.ncbi.nlm.nih.gov/37036052/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1526-7657
https://www.researchgate.net/publication/352304922_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
https://patents.google.com/patent/WO2001027074A1/en
https://patents.google.com/patent/WO2001027074A1/en
https://www.researchgate.net/publication/389779849_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812674/
https://pubmed.ncbi.nlm.nih.gov/37163947/
https://pubmed.ncbi.nlm.nih.gov/37163947/
https://pubmed.ncbi.nlm.nih.gov/37163947/
https://www.benchchem.com/product/b595382#r-tert-butyl-azepan-3-ylcarbamate-molecular-weight-and-formula
https://www.benchchem.com/product/b595382#r-tert-butyl-azepan-3-ylcarbamate-molecular-weight-and-formula
https://www.benchchem.com/product/b595382#r-tert-butyl-azepan-3-ylcarbamate-molecular-weight-and-formula
https://www.benchchem.com/product/b595382#r-tert-butyl-azepan-3-ylcarbamate-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

